N-Boc-trans-4-N-fmoc-amino-D-proline
Overview
Description
N-Boc-trans-4-N-fmoc-amino-D-proline is a chemically protected form of the amino acid proline. It features two protective groups: the tert-butoxycarbonyl (Boc) group and the fluorenylmethyloxycarbonyl (Fmoc) group. These protective groups are crucial for peptide synthesis, as they prevent unwanted side reactions and ensure the correct sequence assembly of peptides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-trans-4-N-fmoc-amino-D-proline typically involves the protection of the amino and carboxyl groups of proline. The Boc group is introduced to protect the amine functionality, while the Fmoc group is attached to the nitrogen atom of the proline ring . The reaction conditions often involve the use of organic solvents such as chloroform and reagents like diisopropylcarbodiimide (DIC) and dimethylaminopyridine (DMAP) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods involve the use of large-scale reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-Boc-trans-4-N-fmoc-amino-D-proline undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Fmoc groups under acidic or basic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids using reagents like DIC and DMAP.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, where this compound serves as a building block .
Scientific Research Applications
N-Boc-trans-4-N-fmoc-amino-D-proline is widely used in scientific research, particularly in peptide synthesis. Its applications include:
Mechanism of Action
The mechanism of action of N-Boc-trans-4-N-fmoc-amino-D-proline involves its role as a protected amino acid in peptide synthesis. The Boc and Fmoc groups prevent unwanted side reactions, allowing for the precise assembly of peptide sequences. The compound does not have a direct biological target but facilitates the synthesis of peptides that can interact with various molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
N-Boc-cis-4-N-fmoc-amino-L-proline: A similar compound with a cis configuration
N-Boc-trans-4-hydroxy-L-proline methyl ester: Another proline derivative used in peptide synthesis.
Uniqueness
N-Boc-trans-4-N-fmoc-amino-D-proline is unique due to its trans configuration and the presence of both Boc and Fmoc protective groups. This combination allows for greater flexibility and control in peptide synthesis compared to other similar compounds .
Properties
IUPAC Name |
(2R,4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O6/c1-25(2,3)33-24(31)27-13-15(12-21(27)22(28)29)26-23(30)32-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-21H,12-14H2,1-3H3,(H,26,30)(H,28,29)/t15-,21+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXRTVAIJMUAQR-YCRPNKLZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1018332-23-4 | |
Record name | (2R,4S)-1-[(tert-butoxy)carbonyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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